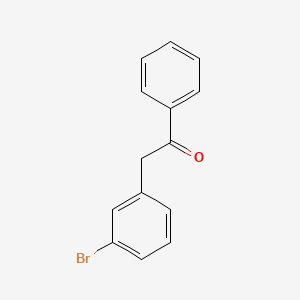

2-(3-Bromophenyl)Acetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromophenyl)Acetophenone is an organic compound with the molecular formula C14H11BrO. It is a derivative of acetophenone, where a bromine atom is substituted at the third position of the phenyl ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)Acetophenone can be achieved through several methods:

Friedel-Crafts Acylation: This method involves the reaction of 3-bromobenzoyl chloride with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Suzuki Coupling Reaction: This method involves the coupling of 3-bromophenylboronic acid with acetophenone using a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran.

Sonogashira Coupling Reaction: This method involves the coupling of 3-bromoiodobenzene with acetophenone using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 3-bromobenzoic acid, 3-bromoacetophenone.

Reduction: 3-bromo-1-phenylethanol, 3-bromoethylbenzene.

Substitution: 3-methoxyacetophenone, 3-cyanoacetophenone.

Applications De Recherche Scientifique

2-(3-Bromophenyl)Acetophenone has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: It is used in the development of anti-cancer agents and anti-inflammatory drugs.

Industry: It is employed in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 2-(3-Bromophenyl)Acetophenone involves its interaction with specific molecular targets and pathways. The bromine atom enhances the electrophilicity of the compound, making it a potent intermediate in various organic reactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways.

Comparaison Avec Des Composés Similaires

3-Bromoacetophenone: Similar in structure but lacks the additional phenyl group.

4-Bromoacetophenone: Bromine atom is substituted at the fourth position of the phenyl ring.

2-Bromoacetophenone: Bromine atom is substituted at the second position of the phenyl ring.

Uniqueness: 2-(3-Bromophenyl)Acetophenone is unique due to the presence of both the bromine atom and the acetophenone moiety, which imparts distinct reactivity and selectivity in organic synthesis. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of complex molecules.

Activité Biologique

2-(3-Bromophenyl)Acetophenone, also known as 3-bromoacetophenone, is a compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and antifouling properties, supported by case studies and research findings.

Chemical Structure

The molecular formula of this compound is C15H13BrO with a molecular weight of 303.17 g/mol. Its structure features a brominated phenyl group attached to an acetophenone moiety, which contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that phenyl ketones, including acetophenones, possess antimicrobial properties. A study highlighted that acetophenone derivatives exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 5 to 50 µM depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Acetophenone Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Acetophenone 7a | S. aureus | 20.6 |

| Acetophenone 6a | E. coli | 15.0 |

| This compound | Pseudomonas aeruginosa | 30.0 |

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It was found to induce apoptosis in human cancer cell lines through the activation of caspases and modulation of the cell cycle. Specifically, the compound demonstrated IC50 values ranging from 10 to 25 µM against breast and lung cancer cells .

Case Study: Apoptotic Effects on Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis such as Annexin V positivity and caspase-3 activation .

Antifouling Activity

Another notable application of this compound is its antifouling properties. Research has shown that acetophenones can inhibit the settlement of marine organisms such as mussels and barnacles, which is crucial for preventing biofouling in marine environments. In particular, acetophenone derivatives were found to be effective against biofilm formation by marine bacteria .

Table 2: Antifouling Activity of Acetophenones

| Compound | Target Organism | Effective Concentration (µM) |

|---|---|---|

| Acetophenone 7a | Mytilus galloprovincialis | 26.73 |

| Acetophenone 6a | Roseobacter litoralis | 15.0 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it is believed to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis. In cancer cells, the compound may interfere with signaling pathways that regulate apoptosis and cell proliferation.

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTOZYXOYXWKPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642288 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-44-3 |

Source

|

| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.